molecular formula C15H12ClNO B2546056 (2-Chlorophenyl)(indolin-1-yl)methanone CAS No. 293765-21-6

(2-Chlorophenyl)(indolin-1-yl)methanone

Cat. No.: B2546056
CAS No.: 293765-21-6
M. Wt: 257.72
InChI Key: ANKQPDRJDDTGOT-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(indolin-1-yl)methanone is a small organic molecule featuring a methanone core bridging a 2-chlorophenyl group and an indoline moiety. The indoline ring (a bicyclic structure comprising a benzene fused to a pyrrolidine) contributes to its planar aromaticity, while the 2-chlorophenyl substituent introduces steric and electronic effects. This compound is part of a broader class of indolinyl methanone derivatives studied for their diverse biological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name

(2-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQPDRJDDTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(indolin-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with indoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(indolin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(2-Chlorophenyl)(indolin-1-yl)methanone has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant growth inhibition in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 4.0 to 10.0 µM against multiple cancer types, indicating strong anticancer potential .
  • Antiviral Properties : The compound may inhibit viral replication by binding to viral proteins, thus preventing their interaction with host cells. This mechanism has been explored in several studies focusing on viral infections .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways. Notably, it has shown effectiveness comparable to standard antibiotics .

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex materials. Its unique structure allows for modifications that can enhance material properties, making it useful in developing new polymers and composites .

Case Study 1: Anticancer Screening

A study published in MDPI focused on synthesizing various indole derivatives, including this compound, for anticancer screening. The results indicated that these compounds exhibited potent growth inhibition across several cancer cell lines, highlighting the importance of structural modifications in enhancing activity.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results showed significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to viral proteins, preventing their replication and thereby exhibiting antiviral activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by the absence of additional functional groups (e.g., guanidino, sulfonamide) present in many analogs. Key structural analogs include:

Compound Name Substituents on Indoline Substituents on Aromatic Ring Molecular Weight Key Reference
(2-Chlorophenyl)(indolin-1-yl)methanone None 2-Chlorophenyl ~269.7*
(5-(2-Chlorophenyl)furan-2-yl)(5-guanidinoindolin-1-yl)methanone (19c) 5-Guanidino 2-Chlorophenyl, furan-2-yl 381.1118
(4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone 3,3-Dimethyl, 2-p-tolyloxy 4-Chlorophenyl 391.89
1-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanone (27) Ethane-1-one, N-benzyl 2-Chlorophenylmethyl 284.1
(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone 3-Methyl, 2-CF₃ 4-Chlorophenyl 337.72

*Calculated based on molecular formula (C₁₅H₁₂ClNO).

Key Observations :

  • Positional Isomerism : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric hindrance and electronic distribution, impacting binding affinity in biological targets.

Physicochemical Properties

  • Solubility : Like analogs in , the target compound is likely soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water, limiting its bioavailability.
  • Stability: Storage at -20°C in DMSO is common for indolinyl methanones to prevent degradation .

Antimicrobial Activity

  • Target Compound: No direct activity data provided, but structural analogs like 19c (MIC = 1.2–2.5 µM against E. coli and P. putida) demonstrate potency against Gram-negative bacteria . The absence of guanidino groups in the target compound may reduce activity, as guanidines enhance membrane penetration via cationic interactions.
  • Other Analogs: Compound 20c (with a 2-chloro-4-guanidinophenyl group) showed superior activity (MIC = 0.6 µM) compared to non-guanidinylated derivatives, highlighting the importance of cationic substituents .

Antitumor Activity

  • While the target compound lacks antitumor data, indolin-2-one derivatives (e.g., 10d–10i in ) with sulfonamide substituents exhibited IC₅₀ values <10 µM against cancer cell lines. The methanone group’s rigidity may mimic kinase inhibitors, though substituent diversity dictates target specificity.

Biological Activity

(2-Chlorophenyl)(indolin-1-yl)methanone, with the chemical formula C16H13ClN2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 293765-21-6
  • Molecular Weight : 284.74 g/mol

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)
HeLa15.1
MCF-718.6

These values suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses inhibitory action against a range of microorganisms. The presence of a halogen substituent in its structure is believed to enhance its antimicrobial efficacy compared to reference drugs:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings indicate that this compound could be a useful lead in the development of new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate signaling pathways involved in cell growth and apoptosis. For instance, it may influence the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of indolin-based compounds, including this compound. They assessed their anticancer activities against multiple cancer types using the National Cancer Institute's protocols. The results showed that the compound effectively inhibited growth in various cancer cell lines, supporting its potential as a chemotherapeutic agent .

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed that the compound exhibited notable activity against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant pathogens .

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